Introduction: A Novel Building Block for Advanced Chemical Synthesis
Introduction: A Novel Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a unique combination of functional groups: two bromine atoms, a methyl group, and a trifluoromethyl (CF₃) group. This substitution pattern offers a versatile platform for the development of novel pharmaceuticals and functional materials. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, offering increased metabolic stability and enhanced binding affinity in drug candidates.[1][2] The two bromine atoms provide reactive handles for a variety of cross-coupling reactions, allowing for the facile introduction of additional complexity and the construction of larger molecular architectures.
It is important to note that a specific CAS (Chemical Abstracts Service) number for 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene is not readily found in major chemical databases. This indicates that it is likely a novel compound or a specialized intermediate that is not widely commercially available. This guide, therefore, serves as a comprehensive resource for the proposed synthesis, predicted properties, and potential applications of this promising, yet underexplored, chemical entity.
Physicochemical and Spectroscopic Profile
While experimental data for this specific isomer is not available, its key properties can be predicted based on its structure and by analogy to related compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₅Br₂F₃ |
| Molecular Weight | 317.93 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |
| Melting Point | Estimated to be in the range of 40-70 °C, based on similar substituted dibromobenzenes. |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure. |
Anticipated Spectroscopic Data for Structural Confirmation:
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¹H NMR (in CDCl₃, 400 MHz): Two singlets are expected in the aromatic region (δ 7.5-8.0 ppm), corresponding to the two aromatic protons. A singlet corresponding to the methyl protons would appear upfield (δ 2.3-2.6 ppm).
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¹³C NMR (in CDCl₃, 100 MHz): The spectrum would show eight distinct signals: one for the methyl carbon, one for the trifluoromethyl carbon (as a quartet due to C-F coupling), and six for the aromatic carbons, including two C-Br signals, one C-CH₃ signal, and one C-CF₃ signal.
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¹⁹F NMR (in CDCl₃, 376 MHz): A singlet corresponding to the -CF₃ group is expected.
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Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms, with a prominent molecular ion peak (M⁺) at m/z ≈ 316, 318, and 320 in a roughly 1:2:1 ratio.
Proposed Synthesis: A Strategic Approach
A plausible and efficient synthesis of 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene can be envisioned starting from the commercially available 2-methyl-5-nitroaniline. The synthetic strategy involves the introduction of the trifluoromethyl group, followed by a Sandmeyer reaction to install one of the bromine atoms, and finally, a regioselective bromination.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-nitro-1-(trifluoromethyl)benzene (Intermediate A)
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To a stirred solution of 2-methyl-5-nitroaniline (1.0 eq) in trifluoroacetic acid at 0 °C, add sodium nitrite (1.1 eq) portion-wise.
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After stirring for 30 minutes, add a solution of a copper(I) halide (e.g., CuBr, 0.2 eq) in trifluoroacetic acid.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Rationale: This step utilizes a modified Sandmeyer-type reaction to introduce the trifluoromethyl group onto the aromatic ring.
Step 2: Synthesis of 4-Methyl-3-(trifluoromethyl)aniline (Intermediate B)
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To a solution of Intermediate A (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (2.0 eq).
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Heat the mixture to reflux for 4 hours.
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Cool the reaction to room temperature and filter through a pad of celite.
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Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
Rationale: The nitro group is a versatile precursor to an amine, which is necessary for the subsequent Sandmeyer reaction. Iron in acidic media is a classic and effective method for this reduction.
Step 3: Synthesis of 1-Bromo-4-methyl-3-(trifluoromethyl)benzene (Intermediate C)
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Dissolve Intermediate B (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes.
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In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
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Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to 60 °C for 2 hours.
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Cool the reaction, extract with diethyl ether, wash with sodium hydroxide solution and brine, dry over magnesium sulfate, and concentrate.
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Purify by distillation or column chromatography.
Rationale: The Sandmeyer reaction is a reliable method for converting an aniline to a bromide.
Step 4: Synthesis of 1,5-Dibromo-2-methyl-4-(trifluoromethyl)benzene (Final Product)
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To a solution of Intermediate C (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
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Stir the reaction for 24 hours.
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Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by recrystallization or column chromatography.
Rationale: The existing substituents direct the second bromination to the desired position. The combination of NBS and sulfuric acid is a potent electrophilic brominating system.
Reactivity and Synthetic Utility
The two bromine atoms in 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene are valuable functional groups for further synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
Caption: Representative Suzuki cross-coupling reaction pathway.
The differential reactivity of the two bromine atoms can potentially be exploited for selective mono- or di-functionalization by carefully choosing reaction conditions and coupling partners. This allows for the construction of complex molecules with precise control over their three-dimensional structure.
Potential Applications in Drug Discovery and Materials Science
This trifluoromethylated dibromobenzene derivative is an attractive scaffold for:
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Medicinal Chemistry: As a core structure for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents where the trifluoromethyl group can enhance potency and pharmacokinetic properties. The dibromo functionality allows for the exploration of chemical space through late-stage diversification.
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Materials Science: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The rigid aromatic core and the potential for extended conjugation through cross-coupling reactions are desirable features for these applications.
Safety and Handling
As with all laboratory chemicals, 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[3][4][5][6]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[3][4][5][6]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide provides a comprehensive overview of 1,5-dibromo-2-methyl-4-(trifluoromethyl)benzene, from its proposed synthesis to its potential applications. While this compound may not be readily available, its unique structural features make it a highly valuable target for researchers at the forefront of chemical innovation.
References
- Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2013). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 69(1), o93.
- Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.
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PubChem. (n.d.). 1,4-Dibromo-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Benzene, 1,3-dibromo-5-methyl-. Retrieved from [Link]
- Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2013). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o93.
- Bodo, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432.
- Meinnel, J., et al. (2021). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal?. Physical Chemistry Chemical Physics, 23(37), 21272-21285.
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